4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE
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Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE typically involves the introduction of the benzotriazole moiety into a pre-existing aromatic system. One common method involves the reaction of 2-cyano-5-hydroxybenzonitrile with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The benzotriazole moiety plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Known for its anticancer properties.
1-(BENZYL)-1H-1,2,3-TRIAZOL-4-YL (PIPERAZIN-1-YL)METHANONE: Studied for its ability to induce apoptosis and inhibit tubulin polymerization.
Uniqueness
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-HYDROXYPHENYL CYANIDE is unique due to its dual cyano groups and hydroxyl functionality, which provide a versatile platform for further chemical modifications
Properties
CAS No. |
492447-33-3 |
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Molecular Formula |
C14H7N5O |
Molecular Weight |
261.24g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-hydroxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H7N5O/c15-7-9-5-13(14(20)6-10(9)8-16)19-12-4-2-1-3-11(12)17-18-19/h1-6,20H |
InChI Key |
XXIRYMPNSWPIEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)O |
Origin of Product |
United States |
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